2-(3,4-Difluoro-2-methylphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Difluoro-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H7F2N It is a derivative of acetonitrile, where the acetonitrile group is attached to a difluoromethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluoro-2-methylphenyl)acetonitrile typically involves the reaction of 3,4-difluoro-2-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired acetonitrile compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluoro-2-methylphenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(3,4-Difluoro-2-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluoro-2-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethylphenyl group can enhance binding affinity and selectivity towards certain targets, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-methylphenylacetonitrile
- Difluoro(trimethylsilyl)acetonitrile
- 3,4-Difluoro-2-methylphenylboronic acid pinacol ester
Uniqueness
2-(3,4-Difluoro-2-methylphenyl)acetonitrile is unique due to the presence of both difluoro and methyl groups on the aromatic ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and valuable in specific research and industrial applications .
Properties
Molecular Formula |
C9H7F2N |
---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
2-(3,4-difluoro-2-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H7F2N/c1-6-7(4-5-12)2-3-8(10)9(6)11/h2-3H,4H2,1H3 |
InChI Key |
APVWYBIKAMBEOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.